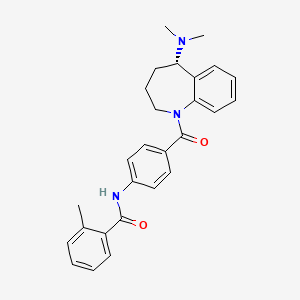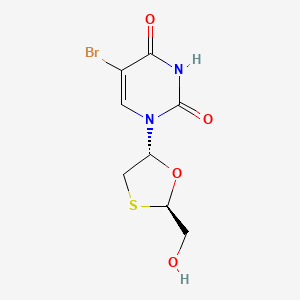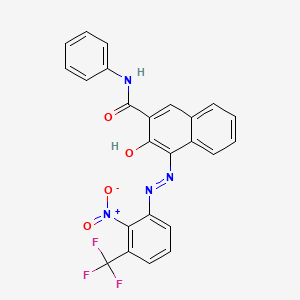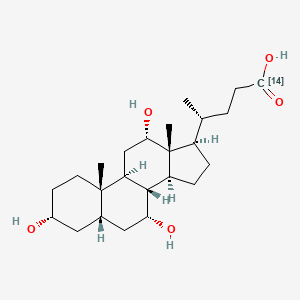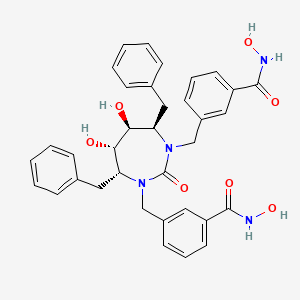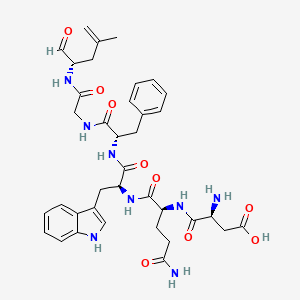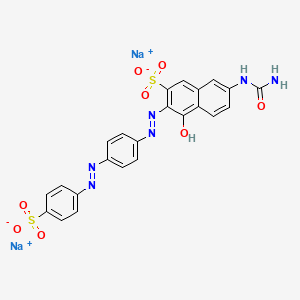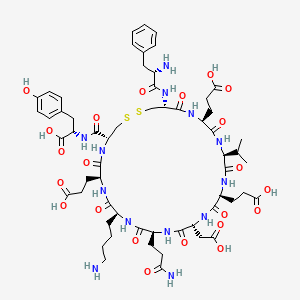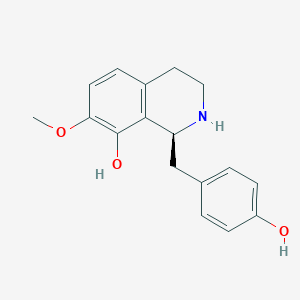
Norjuziphine, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Norjuziphine, (S)- is a benzylisoquinoline alkaloid known for its presence in various plant species, particularly in the lotus flower (Nelumbo nucifera). This compound has garnered interest due to its potential biological activities, including melanogenesis inhibition, which makes it a subject of study in pharmacology and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Norjuziphine, (S)- typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzylisoquinoline precursor.
Cyclization: The precursor undergoes cyclization under acidic or basic conditions to form the core structure of Norjuziphine.
Functional Group Modification: Various functional groups are introduced or modified through reactions such as methylation, hydroxylation, or acetylation.
Purification: The final product is purified using techniques like chromatography to obtain Norjuziphine, (S)- in its pure form.
Industrial Production Methods: Industrial production of Norjuziphine, (S)- may involve large-scale extraction from plant sources or synthetic routes optimized for high yield and purity. Techniques such as liquid-liquid extraction, crystallization, and advanced chromatographic methods are employed to ensure the compound’s quality and consistency.
Types of Reactions:
Oxidation: Norjuziphine, (S)- can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions, typically using hydrogenation or metal hydrides, can convert Norjuziphine, (S)- into its reduced forms, altering its biological activity.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the Norjuziphine structure, modifying its properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced alkaloid forms.
Substitution Products: Functionalized Norjuziphine derivatives with altered pharmacological properties.
科学的研究の応用
Norjuziphine, (S)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying benzylisoquinoline alkaloids and their chemical behavior.
Biology: Investigated for its role in plant metabolism and its effects on cellular processes.
Industry: Utilized in the development of cosmetic products aimed at skin lightening and pigmentation control.
作用機序
The mechanism of action of Norjuziphine, (S)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: Norjuziphine, (S)- primarily targets enzymes involved in melanin synthesis, such as tyrosinase.
Pathways: By inhibiting tyrosinase activity, Norjuziphine, (S)- reduces melanin production, leading to its melanogenesis inhibitory effect. This pathway is crucial for its potential use in treating hyperpigmentation.
類似化合物との比較
Norjuziphine, (S)- can be compared with other benzylisoquinoline alkaloids:
Nuciferine: Another alkaloid from Nelumbo nucifera, known for its sedative and anti-inflammatory properties.
Nornuciferine: Similar to Norjuziphine, (S)-, it also exhibits melanogenesis inhibitory activity but differs in its chemical structure and potency.
Armepavine: Known for its anti-inflammatory and analgesic effects, it shares a similar core structure but has different functional groups.
Uniqueness: Norjuziphine, (S)- stands out due to its specific inhibitory effect on melanogenesis, making it a valuable compound for research in skin pigmentation and related disorders .
特性
CAS番号 |
91928-30-2 |
|---|---|
分子式 |
C17H19NO3 |
分子量 |
285.34 g/mol |
IUPAC名 |
(1S)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol |
InChI |
InChI=1S/C17H19NO3/c1-21-15-7-4-12-8-9-18-14(16(12)17(15)20)10-11-2-5-13(19)6-3-11/h2-7,14,18-20H,8-10H2,1H3/t14-/m0/s1 |
InChIキー |
BXWMZVREXWPYKF-AWEZNQCLSA-N |
異性体SMILES |
COC1=C(C2=C(CCN[C@H]2CC3=CC=C(C=C3)O)C=C1)O |
正規SMILES |
COC1=C(C2=C(CCNC2CC3=CC=C(C=C3)O)C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



